2 5-Difluorobenzylzinc chloride

Catalog No.
S1910052
CAS No.
312692-89-0
M.F
C7H5ClF2Zn
M. Wt
227.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2 5-Difluorobenzylzinc chloride

CAS Number

312692-89-0

Product Name

2 5-Difluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5ClF2Zn

Molecular Weight

227.9 g/mol

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

UAHNIMYAJUQSNU-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation: The zinc moiety in 2,5-difluorobenzylzinc chloride acts as a nucleophile, enabling the formation of carbon-carbon bonds through reactions like Negishi coupling. This reaction type allows for the creation of complex organic molecules with specific functionalities by coupling the 2,5-difluorobenzyl group with various organic electrophiles [].
  • Compound: 2,5-Difluorobenzylzinc chloride solution
  • Origin: Likely synthesized in a laboratory for use as a reactive intermediate in organic synthesis.
  • Significance: Organozinc compounds like 2,5-DFBZnCl are valuable reagents for carbon-carbon bond formation reactions in organic synthesis. They can introduce a difluorobenzyl group (C6H3F2CH2-) onto other molecules.

Molecular Structure Analysis

  • The structure features a difluorobenzyl group (C6H3F2CH2-) bonded to a zinc atom (Zn).
  • Two chlorine atoms (Cl-) are attached to the zinc, completing its octet.
  • The key feature is the presence of the zinc atom, which readily participates in nucleophilic addition reactions due to its low positive oxidation state (+2).
  • The electron-withdrawing nature of the fluorine atoms on the benzyl ring might affect the reactivity of the zinc compared to non-fluorinated benzylzinc compounds.

Chemical Reactions Analysis

  • Synthesis: There's no reported specific synthesis for 2,5-DFBZnCl. However, similar organozinc compounds are typically prepared by treating the corresponding aryl or vinyl halide with metallic zinc in an inert solvent like tetrahydrofuran (THF).

Possible synthesis for 2,5-DFBZnCl:

2,5-Difluorobenzyl chloride + Zn (THF) -> 2,5-Difluorobenzylzinc chloride (THF)
  • Reactions: As with other benzylzinc chlorides, 2,5-DFBZnCl is likely to participate in Negishi reactions. These reactions involve coupling the benzyl group with an organic halide (RX) catalyzed by a palladium complex to form a new carbon-carbon bond (C-C).

Negishi reaction with 2,5-DFBZnCl:

2,5-Difluorobenzylzinc chloride (THF) + RX + Pd catalyst -> R-CH2-C6H3F2 + ZnClX (THF) (R = alkyl or aryl, X = Cl, Br, I)

Physical And Chemical Properties Analysis

  • Air and moisture sensitive.
  • Soluble in organic solvents like THF, diethyl ether (Et2O), and toluene.
  • Decompose upon heating.

Mechanism of Action (Not Applicable)

2,5-DFBZnCl doesn't directly interact with biological systems. It acts as a reagent in organic synthesis.

  • Organozinc compounds can be flammable and air-sensitive [].
  • Zinc chloride (ZnCl2), a potential byproduct from decomposition, is an irritant [].
  • Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with 2,5-DFBZnCl.
, including:

  • Nucleophilic Substitution Reactions: It can react with electrophiles, such as carbonyl compounds, to form alcohols.
  • Cross-Coupling Reactions: This compound can be employed in Suzuki and Negishi coupling reactions to form biaryl compounds.
  • Addition Reactions: It can add to various unsaturated systems, allowing for the construction of complex molecular architectures.

For example, when reacted with carbonyl compounds, the general reaction can be represented as follows:

R1C O R2+C7H5ClF2ZnC7H5F2C OH R2+ZnCl\text{R}^1\text{C O R}^2+\text{C}_7\text{H}_5\text{ClF}_2\text{Zn}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{C OH R}^2+\text{ZnCl}

The synthesis of 2,5-difluorobenzylzinc chloride typically involves the reaction of 2,5-difluorobenzyl chloride with zinc metal or zinc salts in an appropriate solvent. Common methods include:

  • Direct Reaction with Zinc:
    • 2,5-Difluorobenzyl chloride is reacted with zinc powder in anhydrous ether or THF (tetrahydrofuran) under inert conditions.
    C7H5ClF2+ZnC7H5F2ZnCl\text{C}_7\text{H}_5\text{ClF}_2+\text{Zn}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{ZnCl}
  • Using Zinc Halides:
    • The compound can also be synthesized via the reaction of 2,5-difluorobenzyl halides with zinc halides (e.g., zinc chloride) in a suitable solvent.

2,5-Difluorobenzylzinc chloride finds applications in:

  • Organic Synthesis: As a versatile reagent for synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drugs by facilitating the formation of carbon-carbon bonds.
  • Material Science: In the preparation of functionalized polymers and materials.

Interaction studies involving 2,5-difluorobenzylzinc chloride focus on its reactivity with various electrophiles and its role in catalyzing reactions. These studies help elucidate its mechanism of action and efficiency as a nucleophile in synthetic applications.

Research indicates that organozinc compounds can interact favorably with different substrates, enhancing reaction rates and selectivity .

Several compounds share structural similarities with 2,5-difluorobenzylzinc chloride. Here are some noteworthy examples:

Compound NameStructure TypeUnique Features
2-Fluorobenzylzinc chlorideOrganozincContains only one fluorine atom
3,4-Difluorobenzylzinc chlorideOrganozincDifferent substitution pattern
Benzylzinc chlorideOrganozincLacks fluorine substituents
4-Dimethylaminobenzylzinc chlorideOrganozincContains a dimethylamino group

Uniqueness of 2,5-Difluorobenzylzinc Chloride

The uniqueness of 2,5-difluorobenzylzinc chloride lies in its specific difluoro substitution pattern which enhances its nucleophilicity compared to other benzylzinc derivatives. This property makes it particularly valuable for selective reactions in organic synthesis.

Dates

Modify: 2023-08-16

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